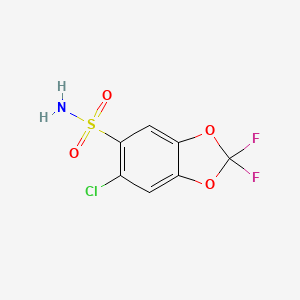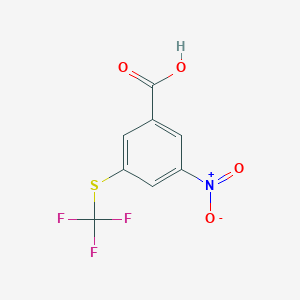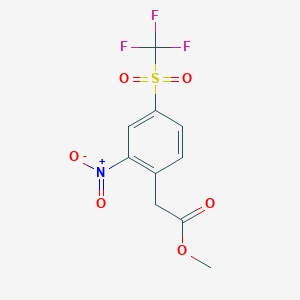![molecular formula C10H10F3NO5S B6351615 4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97% CAS No. 1301739-37-6](/img/structure/B6351615.png)
4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide (4-CNTEBS) is a novel sulfonamide compound that has been studied for its potential applications in scientific research. It is an organic compound with a molecular formula of C10H9F3NO3S and a molecular weight of 279.22 g/mol. 4-CNTEBS has been found to have a number of properties that make it attractive for laboratory use, including its high solubility in water and its stability in both acidic and basic conditions.
Wissenschaftliche Forschungsanwendungen
4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97% has been studied for its potential applications in scientific research. It has been found to be an effective inhibitor of enzymes involved in the biosynthesis of fatty acids, such as acetyl-CoA carboxylase and stearoyl-CoA desaturase. In addition, 4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97% has been found to exhibit anti-inflammatory and immunosuppressive properties in animal models.
Wirkmechanismus
The exact mechanism of action of 4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97% is not yet fully understood. However, it is believed to inhibit the enzyme acetyl-CoA carboxylase by binding to its active site and blocking its catalytic activity. In addition, 4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97% has been shown to inhibit the enzyme stearoyl-CoA desaturase, which is involved in the biosynthesis of fatty acids.
Biochemical and Physiological Effects
In animal studies, 4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97% has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and decrease the production of pro-inflammatory cytokines. In addition, 4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97% has been found to inhibit the production of cholesterol and triglycerides, as well as reduce the risk of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97% has a number of advantages for use in laboratory experiments. It is highly soluble in water and is stable in both acidic and basic conditions. In addition, it is relatively non-toxic and has low mammalian toxicity. However, 4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97% is not suitable for use in all experiments, as it is not effective in inhibiting certain enzymes and has limited solubility in organic solvents.
Zukünftige Richtungen
Given the potential of 4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97% for scientific research, there are a number of future directions that could be explored. These include further research into the mechanism of action of 4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97%, as well as the development of new synthesis methods for the compound. In addition, further studies could be conducted to explore the potential therapeutic applications of 4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97%, such as its use as an anti-inflammatory or immunosuppressive agent. Finally, further research could be conducted to explore the potential of 4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97% as an inhibitor of other enzymes involved in the biosynthesis of fatty acids.
Synthesemethoden
4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97% can be synthesized by reacting 4-hydroxybenzenesulfonamide with trifluoromethoxy ethyl iodide in the presence of sodium carbonate. The reaction is carried out in an aqueous solution at room temperature, and the product is isolated by filtration and recrystallization.
Eigenschaften
IUPAC Name |
4-[2-(trifluoromethoxy)ethylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO5S/c11-10(12,13)19-6-5-14-20(17,18)8-3-1-7(2-4-8)9(15)16/h1-4,14H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSBSQIMNYNGHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCCOC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

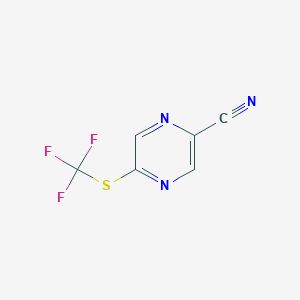


![Dithiocarbonic acid O-ethyl ester S-[2-oxo-2-(5-pyridin-2-yl-thiophen-2-yl)-ethyl] ester](/img/structure/B6351551.png)
![Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate; 95%](/img/structure/B6351558.png)
![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-methyl-amine](/img/structure/B6351560.png)
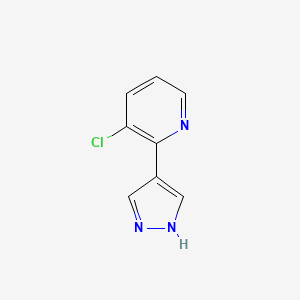
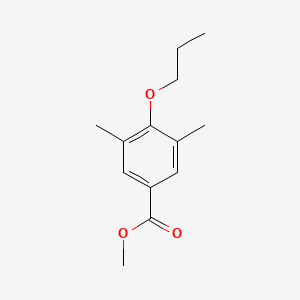
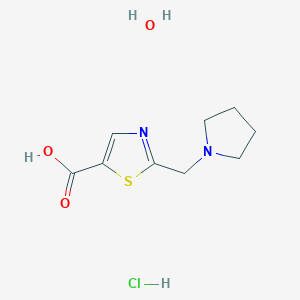
![tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351584.png)
